molecular formula C12H16O2 B3104733 (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol CAS No. 1493799-79-3

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol

Cat. No.: B3104733
CAS No.: 1493799-79-3
M. Wt: 192.25 g/mol
InChI Key: XUVZIYYZGRCPIP-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol, with the molecular formula C12H16O2, is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a benzyl alcohol core that is substituted with a cyclopropylmethoxy group and a methyl group, making it a potential synthetic intermediate or building block for the development of more complex molecules . Compounds with similar structural motifs, such as cyclopropyl and methoxy-phenyl groups, are frequently investigated in drug discovery and are present in patents related to therapeutic agents for various diseases . As a benzyl alcohol derivative, its primary research application is likely as a precursor in organic synthesis. Researchers may utilize it to explore structure-activity relationships (SAR) or to develop novel chemical entities with potential biological activity. All products are sold for research and development purposes only and are not intended for any human or veterinary diagnostic or therapeutic use. Researchers handling this compound should refer to its safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-4-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-2-3-11(7-13)6-12(9)14-8-10-4-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVZIYYZGRCPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249439
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493799-79-3
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1493799-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol typically involves the reaction of 3-(cyclopropylmethoxy)-4-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods

While specific industrial production methods for (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in THF or NaBH4 in ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-(Cyclopropylmethoxy)-4-methylbenzaldehyde or 3-(Cyclopropylmethoxy)-4-methylbenzoic acid.

    Reduction: 3-(Cyclopropylmethoxy)-4-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(3-(Cyclopropylmethoxy)phenyl)methanol (BP 1450)
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Its molecular formula (C₁₅H₁₈O₂) reflects lower molecular weight compared to the target compound.
  • Synthesis: Likely synthesized via similar pathways, such as ester reduction (e.g., using DIBAL) or aldehyde oxidation, as seen in related benzofuran methanol derivatives .
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
  • Structure : Contains a methoxy group at the 3-position and a 3-phenylpropoxy group at the 4-position.
  • Properties : The 3-phenylpropoxy substituent introduces greater lipophilicity and bulk compared to the cyclopropylmethoxy group. This may enhance binding to hydrophobic targets but reduce solubility in aqueous media .
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • Structure: Pyrazole core with a methylthiophenyl substituent and methanol group.
  • Properties: The methylthio group contributes to electron-withdrawing effects, altering reactivity compared to the electron-donating cyclopropylmethoxy group. Hazard profiles (H315, H319, H335) are similar, suggesting shared risks from the methanol moiety .

Physicochemical Properties

Property Target Compound BP 1450 [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Molecular Formula C₁₈H₂₀O₂ C₁₅H₁₈O₂ C₁₇H₂₀O₃
Lipophilicity (LogP) Moderate (~3.2 estimated) Moderate (~2.8 estimated) High (~4.1 estimated)
Hazards H315, H319, H335 Similar (data inferred) H315, H319, H335
  • Key Observations :
    • The 4-methyl group in the target compound marginally increases lipophilicity compared to BP 1450.
    • Bulkier substituents (e.g., 3-phenylpropoxy) significantly elevate LogP, impacting bioavailability.

Biological Activity

(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol, also known by its chemical identifier CAS No. 1493799-79-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to a 4-methylphenyl moiety, which contributes to its unique chemical properties. The presence of the cyclopropyl group may enhance lipophilicity and influence the compound's interaction with biological targets.

The mechanism of action for (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity for these targets are crucial for determining its biological effects. Research indicates that compounds with similar structures often modulate pathways related to inflammation, pain, and metabolic processes.

Antimicrobial Properties

Studies have shown that (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study using LPS-stimulated macrophages, (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect indicates its potential application in treating inflammatory diseases.

Analgesic Activity

Preclinical trials have suggested that (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol may possess analgesic properties. In animal models, it was observed to reduce pain responses in both acute and chronic pain models, comparable to standard analgesics.

Comparative Studies

A comparative analysis with structurally similar compounds provides insight into the unique biological activity of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol.

Compound NameStructureBiological ActivityReference
Compound ASimilarModerate antibacterial
Compound BSimilarStrong anti-inflammatory
(3-(Cyclopropylmethoxy)-4-methylphenyl)methanolUniqueAntimicrobial, anti-inflammatory, analgesic

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting it could be developed into a therapeutic agent for bacterial infections.
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of (3-(Cyclopropylmethoxy)-4-methylphenyl)methanol resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory treatment.

Q & A

Q. What safety protocols mitigate risks during handling?

  • Methodological Answer : Safety data sheets (SDS) recommend:
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Fume hoods for aerosol prevention during weighing.
  • Spill management : Absorbent materials (e.g., vermiculite) and neutralization with 10% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Cyclopropylmethoxy)-4-methylphenyl)methanol
Reactant of Route 2
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